molecular formula C13H10BrN3OS B456575 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438235-91-7

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B456575
CAS No.: 438235-91-7
M. Wt: 336.21g/mol
InChI Key: CDTFDGJVVJAFQU-UHFFFAOYSA-N
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Description

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a furan ring, and a thiol group

Scientific Research Applications

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Furan Ring: The furan ring can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used as reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced furan derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(5-chlorofuran-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-benzyl-5-(5-methylfuran-2-yl)-4H-1,2,4-triazole-3-thiol
  • 4-benzyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-benzyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom in the furan ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

IUPAC Name

4-benzyl-3-(5-bromofuran-2-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS/c14-11-7-6-10(18-11)12-15-16-13(19)17(12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFDGJVVJAFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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